Crotonamide
Description
Conceptual Framework and Research Significance of Crotonamide Derivatives
The research significance of this compound primarily stems from its role as a versatile building block for synthesizing a wide array of derivatives. The presence of both an amide functional group and a carbon-carbon double bond in its structure allows for various chemical transformations, including reactions at the double bond (e.g., additions) and modifications of the amide nitrogen or carbonyl group. This inherent reactivity makes this compound a valuable starting material in organic synthesis for creating more complex molecules.
Academic research has explored this compound derivatives for potential biological activities. For instance, studies have investigated (E)-4-oxo-crotonamide derivatives as potential antituberculosis agents, demonstrating promising activity against Mycobacterium tuberculosis H37Rv (MTB) and drug-resistant clinical isolates in in vitro studies. cabidigitallibrary.orgresearchgate.net Another area of research involves substituted this compound derivatives in the context of protein kinase inhibition. mdpi.com Furthermore, this compound derivatives have been explored for their potential interaction with lipoproteins, specifically concentrating in the HDL fraction of blood, which could have implications in related research areas. google.com The synthesis and study of compounds like N-[2(S)-nitrosohydroxylamino-3-methylbutyl] this compound (Dopastin), an inhibitor of dopamine (B1211576) β-hydroxylase, also highlight the significance of this compound as a core structure in the development of biologically active molecules. tandfonline.com
The ability to synthesize modified crotonamides allows researchers to investigate the relationship between chemical structure and biological function, contributing to the discovery and development of new compounds with targeted properties.
Classification and Structural Archetype within Amide Chemistry
This compound is classified as a primary amide, characterized by the presence of a -CONH₂ functional group. ontosight.ai Its structure consists of a trans-but-2-enoic acid moiety linked to this amide group. ontosight.ai The carbon-carbon double bond in the trans (E) configuration is a defining feature of this compound's structure. ontosight.aifishersci.ca
Within amide chemistry, this compound serves as an archetype of an α,β-unsaturated amide. This structural motif, where a carbon-carbon double bond is conjugated to the carbonyl group of the amide, influences its reactivity and spectroscopic properties. The amide functional group itself is characterized by a resonance structure that involves partial double bond character between the carbon and nitrogen atoms, affecting bond lengths and angles and contributing to the planar or near-planar geometry around the amide linkage.
Studies utilizing techniques such as ¹H and ¹³C NMR spectroscopy have been employed to investigate the structural characteristics and conformational preferences of this compound derivatives, including the examination of cis-trans isomerism around the carbon-carbon double bond and the amide linkage. oup.comoup.com This spectroscopic analysis provides valuable insights into the molecular structure and behavior of this compound and its substituted forms in solution.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRXZOPZBKCNF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-37-6, 23350-58-5 | |
| Record name | Crotonamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376 | |
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| Record name | Crotonamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Crotonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802 | |
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| Record name | 23350-58-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CROTONAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Crotonamide and Its Derivatives
Contemporary Approaches to Crotonamide Core Synthesis
The fundamental synthesis of the this compound core typically involves the formation of the amide bond and the establishment of the α,β-unsaturated system. Modern methods aim for efficiency, yield, and control over potential isomers.
A common pathway for synthesizing this compound involves the reaction of crotonic acid with ammonia (B1221849). ontosight.ai Another method is the dehydration of butyramide (B146194). ontosight.ai
An industrial-scale synthesis approach details the conversion of crotonic acid to this compound via an acid chloride intermediate. In this method, crotonic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF) to form crotonyl chloride. Subsequent ammonolysis with aqueous NH₃ yields this compound. google.com This two-step process involves the formation of an activated carboxylic acid species (acyl chloride) which is then susceptible to nucleophilic attack by ammonia, forming the amide bond. The mechanism involves the initial activation of the carboxylic acid by thionyl chloride, followed by the reaction with ammonia.
Another derivative, N-(hydroxymethyl)this compound, can be synthesized by the reaction of this compound with paraform in the presence of a catalyst such as sodium methoxide (B1231860). researchgate.net
While the direct reaction of crotonic acid with ammonia or the dehydration of butyramide can yield this compound, catalytic strategies are often employed to enhance reaction rates, improve yields, or enable milder reaction conditions. In the synthesis of crotonyl chloride from crotonic acid using thionyl chloride, dimethylformamide (DMF) acts as a catalyst, facilitating the conversion. google.com For the synthesis of N-(hydroxymethyl)this compound, sodium methoxide serves as a catalyst in the reaction between this compound and paraform. researchgate.net
Catalysis plays a more prominent role in the synthesis of substituted and chiral this compound derivatives, particularly in achieving stereocontrol, as discussed in the following sections.
Reaction Pathways and Mechanistic Considerations
Stereoselective Synthesis of Chiral this compound Derivatives
Stereoselective synthesis, including enantioselective and diastereoselective methods, is critical for producing chiral this compound derivatives with defined absolute and relative configurations. This is particularly important when these derivatives are intended for applications where stereochemistry influences biological activity or material properties.
Asymmetric conjugate addition (Michael addition) to the electron-deficient double bond of α,β-unsaturated amides like this compound is a powerful method for creating new carbon-carbon or carbon-heteroatom bonds with the induction of chirality. Chiral auxiliaries or chiral catalysts are typically employed to control the stereochemical outcome.
Studies have reported asymmetric conjugate additions to this compound derivatives using various reagents and catalysts. For instance, the asymmetric conjugate addition of arylcopper reagents derived from aryl Grignard reagents and copper(I) iodide to a chiral sulfinyl-substituted pyrrolyl this compound derivative has been investigated, showing moderate to good diastereoselectivities. nih.gov
The conjugate addition of Grignard reagents to crotonamides derived from chiral auxiliaries has also been explored. Conjugate addition of various Grignard reagents to N-(2-fluorobenzyl)this compound, derived from (R)-(–)-N-(2-Fluorobenzyl)-2-aminobutanol, afforded the corresponding adducts in good yields and high diastereoisomeric excesses. rsc.orgrsc.org
Asymmetric sulfa-Michael addition to unactivated α,β-unsaturated amides, including (E)-N,N-dibenzyl this compound, has been achieved using bifunctional iminophosphorane catalysts. chemrxiv.org These reactions can proceed with high enantiomeric excesses and yields under mild conditions.
Asymmetric conjugate addition reactions are a powerful tool for constructing enantioenriched carbon skeletons and have extensive applications in the synthesis of biologically active compounds. libretexts.org
Cycloaddition reactions involving this compound scaffolds can provide access to various cyclic structures with controlled stereochemistry. Enantioselective variants of these reactions are often mediated by chiral catalysts.
1,3-dipolar cycloaddition reactions of nitrile oxides to α,β-unsaturated amides, including crotonamides, have been studied to control regio- and enantioselectivity using chiral complexes. scielo.org.mxresearchgate.netmdpi.com Chiral Lewis acids, such as complexes of chiral ligands with lanthanides or other metals like magnesium and nickel, have been tested for mediating these cycloadditions. scielo.org.mxresearchgate.netmdpi.comresearchgate.net
For example, enantioselective nitrile oxide cycloaddition reactions to crotonamides have shown excellent enantioselectivities in some cases, although regioselectivity can vary. researchgate.netmdpi.com The observed enantioselectivity can be explained by the binding of the amides to the chiral catalytic complex, directing the approach of the nitrile oxide. scielo.org.mx
A 2:1 cycloaddition of (4-trifluoromethyl)phenylnitrile oxide to N-(4-methoxyphenyl)this compound yielded a dihydro ontosight.ainih.gov-oxazolo[2,3-d] ontosight.ainih.govnih.govoxadiazole-7-carboxamide derivative, illustrating the potential for complex cycloadduct formation. researchgate.net
Diastereoselective control in the synthesis of this compound derivatives involves influencing the formation of specific diastereomers. This can be achieved through substrate control (utilizing existing stereocenters in the starting material or a chiral auxiliary) or reagent control (using chiral reagents or catalysts).
The use of chiral auxiliaries attached to the this compound scaffold is a common strategy for achieving high diastereoselectivity in reactions like conjugate additions. As mentioned earlier, conjugate addition of Grignard reagents to crotonamides derived from (R)-(–)-N-(2-Fluorobenzyl)-2-aminobutanol showed high diastereoisomeric excesses. rsc.orgrsc.org
Diastereoselective α-alkylations of this compound derivatives with chiral auxiliaries have been used to establish quaternary stereogenic centers with stereocontrolled introduction of other stereocenters. nih.gov For instance, successive diastereoselective α-alkylations of a this compound derived from (–)-pseudoephenamine afforded a vinyl amide as a single diastereomer. nih.gov
In some cycloaddition reactions involving this compound derivatives, diastereoselectivity can be controlled by the reaction conditions or the structure of the reactants. researchgate.net For example, the cycloaddition of nitrile oxides to functionalized Δ1-pyrrolines can diastereoselectively afford fused oxadiazoline products. researchgate.net Substrate-controlled processes, where an existing stereocenter in the substrate directs the stereochemical outcome of a reaction, are also utilized in the synthesis of complex molecules incorporating structural features derived from this compound chemistry. mdpi.commsu.edu
The synthesis of t-2, c-3-disubstituted 5-oxo-r-1 derivatives from a this compound derivative has been reported to be exclusively stereoselective, yielding the dl-isomer.
The ability to control diastereoselectivity is crucial for the synthesis of complex natural products and other stereochemically defined molecules. mdpi.commsu.edu
Data Tables:
While specific quantitative data (yields, ee, de values) for a wide range of this compound synthesis and derivative reactions across all mentioned methods are not consistently provided in the search snippets to create comprehensive interactive tables for each subsection, the snippets do highlight examples of high selectivities achieved in specific cases.
For instance, in asymmetric conjugate additions:
Conjugate addition of Grignard reagents to N-(2-fluorobenzyl)this compound showed high diastereoisomeric excesses. rsc.orgrsc.org
Asymmetric sulfa-Michael addition to (E)-N,N-dibenzyl this compound achieved high enantiomeric excesses. chemrxiv.org
In stereoselective cycloadditions:
Enantioselective nitrile oxide cycloaddition reactions to crotonamides have shown excellent enantioselectivities in some cases. researchgate.netmdpi.com
In diastereoselective synthesis:
Diastereoselective α-alkylations of a this compound derived from (–)-pseudoephenamine afforded a product as a single diastereomer. nih.gov
Conjugate additions to a chiral sulfinyl-substituted pyrrolyl this compound derivative showed moderate to good diastereoselectivities. nih.gov
Due to the nature of the provided snippets, which describe various approaches and mention high selectivities qualitatively or for specific examples without comprehensive comparative data across different substrates or conditions within each method, a single, universally applicable interactive data table covering all aspects of stereoselective synthesis is not feasible. However, the text incorporates the reported findings on selectivity.
Enantioselective Cycloaddition Reactions Involving this compound Scaffolds
Derivatization Strategies for Targeted Research Applications
The chemical structure of this compound, particularly its α,β-unsaturated amide functionality, allows for various derivatization strategies. These modifications are often pursued to explore the compound's potential in diverse research applications, including the development of new materials and investigation of biological activities.
Functionalization of the this compound Backbone
The carbon-carbon double bond within the this compound backbone serves as a key site for functionalization reactions. These reactions can introduce new chemical groups or modify the existing carbon skeleton, leading to derivatives with altered properties.
One significant strategy involves conjugate addition reactions to the α,β-unsaturated system. These reactions typically involve the addition of a nucleophile to the beta-carbon atom, often catalyzed by various reagents. For instance, conjugate addition of Grignard reagents to this compound derivatives has been explored as a method for synthesizing β-substituted alkanoic acids with high diastereoisomeric excesses. uni.lunih.gov
Furthermore, the this compound backbone can be incorporated into polymeric structures. Hydrogen transfer polymerization (HTP) is a method that can introduce functional groups directly into the backbone of macromolecules derived from monomers like this compound. fishersci.be Studies have shown that both cis- and trans-crotonamide isomers can undergo base-catalyzed HTP, with concurrent geometrical isomerization occurring during the process. fishersci.be The resulting polymers from both isomers exhibit identical microstructures. fishersci.be
The amide groups pendant to a polymer backbone derived from monomers including this compound can also be functionalized, for example, through reactions like glyoxalation. nih.gov This functionalization can lead to polymers with modified properties.
Synthesis of N-Substituted this compound Conjugates
Modification at the nitrogen atom of the amide group is another prevalent strategy for synthesizing this compound derivatives, leading to N-substituted this compound conjugates. This involves replacing one or both hydrogen atoms on the amide nitrogen with various substituents.
N-substituted unsaturated amides, including N-substituted crotonamides, can be synthesized through the reaction of unsaturated carboxylic acids, such as crotonic acid, with primary amines. sigmaaldrich.comuni.lu This condensation reaction typically yields the unsaturated amide monomers. uni.lu
Specific examples of synthesized N-substituted this compound derivatives include N-(hydroxymethyl)this compound, prepared by the reaction of this compound with paraform in the presence of a catalyst such as sodium methoxide. fishersci.com N, N′-(oxydimethylene)bisthis compound can subsequently be synthesized by heating N-(hydroxymethyl)this compound. fishersci.com
The synthesis of N-vanillyl-substituted this compound derivatives has also been reported, typically involving the reaction of crotonic acid or its derivatives with vanillylamine. wikipedia.org The specific methods and conditions for such syntheses can vary depending on the desired product and substituents. wikipedia.org
Research has also focused on the design and synthesis of novel (E)-4-oxo-2-crotonamide derivatives for specific research applications, such as potential antituberculosis agents. uni.lufishersci.ca The synthesis of these derivatives often involves multi-step processes, including condensation reactions. wikidata.org
Conjugate addition reactions are also applicable to N-substituted crotonamides, providing a route to further structural diversification. uni.lunih.gov For instance, enantioselective conjugate addition of Grignard reagents to N-substituted crotonamides derived from chiral auxiliaries has been demonstrated to yield substituted alkanoic acids with high diastereoselectivity. uni.lunih.gov
Medicinal Chemistry and Pharmacological Investigations of Crotonamide Derivatives
Antiproliferative and Carcinostatic Activities of Crotonamide Derivatives
Research has explored the potential of this compound derivatives as agents against cancer, investigating their ability to inhibit cell proliferation and exert carcinostatic effects. google.comgoogle.com
Targeting Cancer Cell Lines with this compound Analogues
Several studies have evaluated the antiproliferative activity of this compound analogues against various cancer cell lines. For instance, some benzimidazole-based derivatives containing a dimethylamino this compound moiety have shown significant antiproliferative activity against the NCI-60 cell line panel. nih.gov Specific compounds, such as compound 4c, demonstrated selectivity against the leukemia subpanel. nih.gov Compounds 4c and 4e exhibited significant antiproliferative activity as dual EGFR/BRAFV600E inhibitors and induced apoptosis in cancer cells. nih.gov
Other research has focused on different structural classes of compounds that include amide functionalities and have shown antiproliferative effects on cancer cell lines. For example, certain glutarimide (B196013) derivatives, which contain an imide moiety structurally related to an amide, have been tested for cytotoxicity against human cancer cell lines such as HeLa, K562, and MDA-MB-453. tandfonline.com Compound 7, a glutarimide derivative, was found to be potent against these cell lines with IC50 values in the micromolar range. tandfonline.com
Studies on colchicine (B1669291) derivatives, which are amides, have also shown potent antiproliferative activity against various human cancer cell lines, often with lower IC50 values than commonly used antitumor agents like doxorubicin (B1662922) and cisplatin. nih.gov
The evaluation of these compounds often involves in vitro assays to determine their half-maximal inhibitory concentration (IC50) against panels of cancer cell lines.
Here is a representative table illustrating the antiproliferative activity of some related amide derivatives against various cancer cell lines:
| Compound Class | Example Compound | Cancer Cell Lines Tested | IC50 Range (µM) | Reference |
| Benzimidazole-based derivative | 4c | NCI-60 panel (Leukemia subpanel) | Not specified (Selective activity noted) | nih.gov |
| Benzimidazole-based derivative | 4c, 4e | Not specified | Not specified (Significant activity noted) | nih.gov |
| Glutarimide derivative | 7 | HeLa, K562, MDA-MB-453 | 8.98 - 27.36 | tandfonline.com |
| Colchicine derivatives | Various | A549, MCF-7, LoVo | Nanomolar range (as low as 0.7-1.8 nM) | nih.gov |
Antimicrobial and Antifungal Potentials of this compound Derivatives
This compound derivatives have demonstrated potential in the development of antimicrobial and antifungal agents. ontosight.ai
Development of Antituberculosis Agents
A specific area of focus has been the development of this compound derivatives as potent antituberculosis agents. cabidigitallibrary.orgnih.govlookchem.comresearchgate.netresearchgate.netresearchgate.net Novel series of (E)-4-oxo-2-crotonamide derivatives have been designed and synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H₃₇Rv (MTB). cabidigitallibrary.orgnih.govlookchem.comresearchgate.netresearchgate.net Many of these derivatives displayed promising activity against MTB, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 4 µg/mL. cabidigitallibrary.orgnih.govlookchem.comresearchgate.net Notably, compound IIIa16 showed excellent activity against MTB with an MIC of 0.125 µg/mL and also demonstrated activity against drug-resistant clinical MTB isolates with MICs in the range of 0.05-0.48 µg/mL. cabidigitallibrary.orgnih.govlookchem.comresearchgate.netresearchgate.net
Research indicates that the (E)-4-oxo-2-crotonamide scaffold and the "trans-" configuration are important for activity against Mycobacterium tuberculosis Protein kinase B (PknB), a crucial enzyme for mycobacterial growth. lookchem.comresearchgate.netresearchgate.net
Here is a table summarizing the antituberculosis activity of some (E)-4-oxo-2-crotonamide derivatives:
| Compound Class | Target Organism | MIC Range (µg/mL) | Key Finding | Reference |
| (E)-4-oxo-2-crotonamide derivatives | Mycobacterium tuberculosis H₃₇Rv | 0.125 - 4 | Many derivatives showed promising activity. cabidigitallibrary.orgnih.govlookchem.comresearchgate.net | cabidigitallibrary.orgnih.govlookchem.comresearchgate.net |
| Compound IIIa16 | Mycobacterium tuberculosis H₃₇Rv | 0.125 | Best activity against MTB H₃₇Rv. cabidigitallibrary.orgnih.govlookchem.comresearchgate.net | cabidigitallibrary.orgnih.govlookchem.comresearchgate.net |
| Compound IIIa16 | Drug-resistant clinical MTB isolates | 0.05 - 0.48 | Active against drug-resistant strains. cabidigitallibrary.orgnih.govlookchem.comresearchgate.net | cabidigitallibrary.orgnih.govlookchem.comresearchgate.net |
Modulation of Microbial Enzymes for Antimicrobial Effects
Some studies suggest that this compound derivatives can exert antimicrobial effects through the modulation of microbial enzymes. For instance, research on (E)-4-oxo-crotonic acid derivatives, a related class of compounds, identified compound IMB-YH-8 as a protein kinase B (PknB) inhibitor in Mycobacterium tuberculosis. lookchem.comresearchgate.netresearchgate.net PknB is a serine/threonine protein kinase essential for the growth of mycobacteria. lookchem.comresearchgate.netresearchgate.net Inhibiting this enzyme represents a strategy for developing antituberculosis agents. researchgate.net
Furthermore, studies on the microbial degradation of organophosphorus compounds highlight the role of microbial enzymes, such as nitrilases, in hydrolyzing nitriles. oup.com While this research focuses on the degradation of other compounds, it illustrates the principle of microbial enzymes interacting with amide-related structures. Crotononitrile, which can be synthesized from this compound via dehydration, is known to serve as a substrate for specific microbial enzymes like nitrilases in bacteria such as Rhodococcus rhodochrous. This suggests a potential for this compound derivatives to interact with microbial enzymatic systems, which could be relevant to their antimicrobial properties, either through inhibition or by being acted upon by these enzymes.
The application of 4-oxo-2-crotonamide derivatives in the preparation of bacteriostatic agents has also been explored, showing antibacterial activity against various resistant and sensitive bacterial strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis. patsnap.com This indicates a broader potential for this compound derivatives to modulate microbial activity.
Investigation of Analgesic and Anti-inflammatory Properties
Investigations have also explored the potential analgesic and anti-inflammatory properties of this compound derivatives. google.comontosight.aiontosight.aigoogle.com Some compounds containing a this compound backbone have structural features, such as a piperidine (B6355638) ring and an aromatic system, that are common in drugs affecting the central nervous system and potentially exhibiting analgesic or anti-inflammatory effects. ontosight.ai
Research into specific this compound derivatives, such as this compound, 3-chloro-N-vanillyl-, has explored its potential biological activities, including analgesic and anti-inflammatory effects. ontosight.ai These studies suggest that this compound, or its derivatives, could have applications in pharmaceuticals for pain management and inflammatory diseases. ontosight.ai
Furthermore, patents mention the use of this compound derivatives as medicaments having immunomodulating, anti-inflammatory, and analgesic properties. google.comgoogle.com Some compositions comprising lipoproteins and this compound derivatives have been investigated, suggesting a potential for reduced dosage while maintaining activity, which could be relevant for therapeutic use in inflammatory conditions. google.com
While the exact mechanisms of action for the analgesic and anti-inflammatory effects of many this compound derivatives are still under investigation, the presence of certain structural motifs and preliminary research findings indicate this as a promising area of study.
Enzyme Inhibition Studies and Allosteric Modulation
This compound and its derivatives have been explored for their potential in modulating enzyme activity, acting as inhibitors or allosteric modulators vulcanchem.com. This area of research provides insights into biochemical processes relevant to drug development vulcanchem.com.
Inhibitors of Dopamine (B1211576) β-Hydroxylase
Dopamine β-Hydroxylase (DBH), also known as dopamine β-monooxygenase, is an enzyme responsible for catalyzing the conversion of dopamine to norepinephrine (B1679862) wikipedia.org. Inhibition of DBH can lead to a lack of norepinephrine synthesis anr.fr. Dopastin (B3025674), a microbial product, has been identified as an inhibitor of dopamine β-hydroxylase tandfonline.comscispace.com. Chemical, spectroscopic, and synthetic studies have shown that dopastin is N-[2(S)-nitrosohydroxylamino-3-methylbutyl] this compound tandfonline.comscispace.com. The total synthesis of dopastin has been achieved starting from L-valinol tandfonline.com.
Targeting Enzymes within Biosynthetic Pathways (e.g., Crotonase Superfamily, FabH)
This compound derivatives have been investigated for their inhibitory effects on enzymes within various biosynthetic pathways, including those belonging to the Crotonase superfamily and enzymes like FabH.
The Crotonase superfamily comprises a diverse group of enzymes involved in various metabolic reactions, often utilizing acyl-CoA thioesters as substrates wisc.eduebi.ac.uk. A common feature of this superfamily is the stabilization of an enolate anion intermediate derived from an acyl-CoA substrate, typically achieved by conserved backbone NH groups forming an "oxyanion hole" wisc.eduebi.ac.uk. While the superfamily includes enzymes with activities such as hydration, hydrolysis, isomerization, dehalogenation, and decarboxylation, the involvement of this compound specifically as an inhibitor of canonical crotonases has been explored through the study of compounds containing this compound as a Michael acceptor moiety researchgate.netmolaid.com. For instance, some inhibitors designed to target the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway, an enzyme within the crotonase superfamily, are formed by the reaction of 4-oxo-4-phenylbut-2-enoates with CoA in situ researchgate.net. These compounds interact with the MenB oxyanion hole, a conserved structural motif in the crotonase superfamily researchgate.net.
FabH (β-ketoacyl-[acyl carrier protein] synthase III) is an enzyme involved in bacterial fatty acid biosynthesis mdpi.com. Inhibitors targeting FabH are of interest for the development of new antimicrobial agents mdpi.com. Compounds containing this compound as a Michael acceptor have been explored as potential inhibitors of bacterial FabH acs.orgjofamericanscience.orgresearchgate.netresearchgate.net. These inhibitors often feature butynamide, this compound, and methacrylamide (B166291) Michael acceptors at specific positions, such as the 6-position of quinoline (B57606) or quinazoline (B50416) scaffolds acs.orgjofamericanscience.orgresearchgate.netresearchgate.net. Studies have shown that the presence of a dialkylamino group or a basic functional group attached to the Michael acceptor can enhance reactivity and biological properties due to intramolecular catalysis and/or inductive effects acs.orgjofamericanscience.orgresearchgate.netresearchgate.net.
Research findings related to FabH inhibition by this compound-containing compounds are presented in the following table:
| Compound Feature | Enzyme Target | IC50 (µM) | Reference |
| This compound Michael acceptor on quinoline/quinazoline scaffold | FabH | 3.1 | jofamericanscience.orgresearchgate.net |
This table highlights an example of a compound featuring a this compound Michael acceptor demonstrating inhibitory activity against FabH with an IC50 value of 3.1 µM jofamericanscience.orgresearchgate.net.
Exploration of Ion Channel Modulatory Activities (e.g., Calcium Channels)
Ion channels are crucial membrane proteins that regulate the passage of ions across cell membranes, playing vital roles in numerous physiological functions, including neuronal signaling and muscle contraction frontiersin.org. Modulation of ion channel activity is a validated approach in drug development saniona.com. This compound and its derivatives have been investigated for their potential to modulate ion channel activity, including calcium channels nih.gov.
Calcium channels are a type of ion channel that controls the influx of calcium ions into cells, which is critical for processes like neurotransmitter release nih.govfrontiersin.org. Modulation of calcium channels can significantly impact synaptic transmission frontiersin.org. While the direct modulatory activity of the parent compound this compound on calcium channels is not extensively documented in the provided search results, studies on related compounds and the broader context of ion channel modulation provide relevant insights.
Short-chain mono-carboxylates, such as crotonate (the carboxylate form of crotonic acid, from which this compound is derived), have been characterized as negative modulators of certain ligand-gated ion channels, such as the bacterial Gloeobacter violaceus ligand-gated ion channel (GLIC) nih.gov. Research has shown that crotonate can influence the allosteric transitions of GLIC nih.gov. Furthermore, mutations in specific regions of the channel, like the pre-β5 strand (Loop Ω), can invert the effect of crotonate from negative to positive modulation, suggesting the involvement of this region in coupling the extracellular receptor to pore gating nih.gov.
While direct data on this compound's modulation of mammalian calcium channels is limited in the provided results, the investigation of related compounds and the known importance of calcium channels in various physiological and pathological processes suggest this as a potential area of research for this compound derivatives. Ion channel modulation can occur through various mechanisms, including direct binding or indirect pathways involving G protein-coupled receptors frontiersin.orgfrontiersin.orgwikipedia.orgnih.gov.
Molecular Mechanisms of Action and Biological Interactions of Crotonamide Analogues
Covalent Binding Mechanisms and Irreversible Inhibition
Many biologically active crotonamide analogues function as targeted covalent inhibitors (TCIs). Unlike traditional reversible inhibitors that form transient non-covalent interactions, TCIs form a stable covalent bond with a specific residue, typically a nucleophilic amino acid like cysteine, serine, or threonine, within the target protein researchgate.netdomainex.co.uk. This covalent bond formation often leads to irreversible inhibition of the target enzyme or protein, resulting in prolonged pharmacological effects researchgate.netnih.gov.
The α,β-unsaturated carbonyl system present in this compound analogues acts as a Michael acceptor, which is an electrophilic functional group capable of reacting with nucleophiles nih.gov. In biological contexts, this electrophilic "warhead" can undergo a Michael addition reaction with a nucleophilic residue in a protein's active site or another critical functional region domainex.co.uknih.gov. Cysteine residues, with their reactive thiol group, are common targets for covalent modification by Michael acceptors like those found in this compound derivatives researchgate.netdomainex.co.uknih.govdrughunter.comblogspot.com.
A well-studied example is neratinib (B1684480), a drug containing a 4-(dimethylamino)-crotonamide Michael acceptor. Neratinib acts as an irreversible inhibitor of the human epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases. The this compound moiety in neratinib forms a covalent bond with a conserved cysteine residue (Cys-773 in EGFR and Cys-805 in HER-2) via Michael addition. This covalent modification is proposed to be accelerated by intramolecular general base catalysis from the adjacent dimethylamino group nih.gov. The irreversible nature of this interaction can provide sustained target inactivation, which may be particularly advantageous when complete and prolonged inhibition is required, or against targets where reversible inhibitors face challenges like substrate buildup or resistance mutations researchgate.netnih.gov.
The potency of irreversible covalent inhibitors is not accurately described by IC₅₀ values, which are used for reversible inhibitors. Instead, the inactivation efficiency is typically measured by the second-order rate constant kᵢₙₐct/Kᵢ, which accounts for the time-dependent inactivation of the enzyme researchgate.netdomainex.co.ukdrughunter.com.
Protein-Ligand Interactions and Active Site Recognition
The biological activity of this compound analogues is dependent on their ability to interact specifically with target proteins. These interactions involve both non-covalent forces that facilitate initial binding and positioning, and in the case of covalent inhibitors, the subsequent formation of a stable covalent bond researchgate.netdomainex.co.uk. Protein-ligand interactions are governed by a combination of factors, including the shape and chemical complementarity between the ligand and the protein binding site, as well as various non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions researchgate.netmdpi.comnih.gov.
The recognition of the protein's active site or a specific binding pocket by a this compound analogue is crucial for its function. This process can be understood through various models of protein-ligand interaction, including the lock-and-key model, the induced-fit model, and the conformational selection model researchgate.netnih.gov. While the lock-and-key model suggests rigid structures, the induced-fit model describes conformational changes in the protein upon ligand binding that optimize the interaction researchgate.netnih.gov. The conformational selection model posits that the protein exists in an ensemble of conformations, and the ligand preferentially binds to a specific, pre-existing conformation researchgate.net.
For covalent inhibitors, the initial non-covalent binding step is critical for positioning the electrophilic warhead in close proximity to the target nucleophilic residue researchgate.netdomainex.co.uk. The geometry and electronic properties of the this compound moiety and the surrounding chemical groups in the analogue are designed to favor this interaction and the subsequent covalent bond formation blogspot.com. Research findings often detail the specific amino acid residues within the binding site that interact with the this compound analogue, providing insights into the molecular basis of recognition and binding affinity mdpi.comu-strasbg.fr. Techniques such as X-ray crystallography, molecular docking, and molecular dynamics simulations are employed to study these interactions at an atomic level mdpi.comnih.govu-strasbg.fr.
Cellular and Subcellular Targets of this compound Activity
This compound analogues exert their biological effects by interacting with specific targets located within cells or on their surface. The nature of these targets dictates the cellular and subcellular localization of the analogue's activity.
Some this compound derivatives have been shown to inhibit key enzymes involved in cellular processes. For instance, certain N-(2-ethylhexyl)-crotonamide derivatives have demonstrated anticancer activity by inhibiting DNA synthesis in cancer cells, suggesting DNA synthesis machinery as a cellular target vulcanchem.com. Other this compound analogues, such as the (E)-4-oxo-crotonamide derivatives, have been investigated as antituberculosis agents, with studies indicating inhibition of protein kinase B (PknB), an important serine/threonine protein kinase in Mycobacterium tuberculosis lookchem.com.
As seen with neratinib, receptor tyrosine kinases like EGFR and HER-2, which are located on the cell membrane and play crucial roles in cell signaling, can also be targets for this compound-containing inhibitors nih.govscispace.com. Inhibition of these receptors can disrupt downstream signaling pathways involved in cell proliferation and survival.
The subcellular localization of the target protein determines where within the cell the this compound analogue must accumulate to exert its effect wilhelm-lab.comnih.gov. For targets on the cell membrane, the analogue needs to reach the outer surface. For cytoplasmic or nuclear targets, the analogue must be able to cross the cell membrane and potentially navigate through various intracellular compartments wilhelm-lab.comnih.gov. The physicochemical properties of the this compound analogue, such as its lipophilicity and size, influence its ability to penetrate cell membranes and distribute within the cell wilhelm-lab.com.
Research findings often identify the specific cell lines or cell types that are sensitive to the effects of this compound analogues, providing clues about the cellular targets involved lookchem.comresearchgate.net. Further studies using techniques like cellular fractionation and microscopy can help pinpoint the precise subcellular location of the analogue and its interaction partners nih.gov.
Enzyme-Mediated Activation of this compound Prodrugs
The prodrug strategy is a common approach in drug development to improve the pharmacokinetic properties, reduce toxicity, or enhance the targeted delivery of a therapeutic agent mdpi.comnih.govmdpi.com. A prodrug is an inactive or less active precursor that is converted into the active parent drug within the body, often through enzymatic cleavage or modification mdpi.commdpi.com.
While specific examples of this compound itself being used directly as a prodrug requiring enzymatic activation are less commonly highlighted in the provided search results, the principles of enzyme-mediated prodrug activation are highly relevant to the broader study and potential development of this compound analogues as therapeutics. This compound analogues containing hydrolyzable groups, such as esters or amides, could potentially be designed as prodrugs that are activated by endogenous enzymes like esterases or amidases mdpi.com.
Enzyme-mediated prodrug activation relies on the presence and activity of specific enzymes in the target tissue or cell type nih.govnih.gov. For instance, if an enzyme is overexpressed in cancer cells, a prodrug that is a substrate for that enzyme could be designed to be selectively activated within the tumor microenvironment, leading to a higher concentration of the active drug at the site of disease and potentially reducing systemic toxicity nih.govnih.gov. Various enzymes, including cytochrome P450 enzymes, carboxylesterases, alkaline phosphatase, and β-glucuronidase, have been explored for their potential in activating different types of prodrugs mdpi.commdpi.comnih.govthno.org.
Research into the metabolism of organophosphorus insecticides that are structurally related to this compound has shown that enzymatic processes, including hydrolysis and oxidation, can lead to the formation of various metabolites inchem.orgepa.gov. This suggests that enzymes within biological systems can process compounds with this compound-like structures, a principle that could be leveraged in the design of enzyme-activated prodrugs.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses in Crotonamide Research
Systematic Structural Modifications and Biological Response Correlates
Systematic modifications of the crotonamide structure and its incorporation into larger molecular scaffolds have been explored to understand their impact on biological activity. For instance, the this compound moiety has been utilized as a Michael acceptor in the design of irreversible inhibitors targeting specific enzymes like kinases. nih.govnih.govresearchgate.net
Research on 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives, incorporating butynamide, this compound, and methacrylamide (B166291) Michael acceptors, demonstrated that attaching a dialkylamino group to the end of the Michael acceptor enhanced reactivity due to intramolecular catalysis and improved water solubility, leading to enhanced biological properties. nih.gov
In studies involving covalent pan-phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) inhibitors, a scan of different linkers containing the this compound warhead, such as piperidine (B6355638), cyclohexane (B81311), or phenyl rings with varying substitution patterns, showed high tolerability in terms of activity against PI5P4Kα. nih.gov For example, compounds with either a piperidine or cyclohexane linker exhibited similar activity against PI5P4Kα. nih.gov However, PI5P4Kβ appeared more sensitive to changes in this motif. nih.gov
Another study on quinazoline (B50416) derivatives as EGFR kinase inhibitors investigated the impact of incorporating an acrylamide (B121943) moiety at different positions of the aniline (B41778) ring or replacing it with a this compound group. mdpi.com Meta or para insertion of the acrylamide or its replacement with a this compound group resulted in decreased activity and an inability to form covalent bonds with Cys797. mdpi.com
Computational Approaches and Rational Design in this compound SAR
Computational approaches, such as molecular modeling, docking simulations, and molecular dynamics, are increasingly used in SAR studies and rational drug design. nih.govrepec.orgmdpi.comchemrxiv.orgresearchoutreach.orgmdpi.com These methods can provide insights into the binding interactions between a ligand (like a this compound derivative) and its biological target, helping to predict activity and guide the design of novel compounds. mdpi.commdpi.com
Rational drug design involves using structural information about the target and known ligands to design new molecules with desired properties. researchoutreach.orgmdpi.comnih.gov this compound's structure, particularly its Michael acceptor potential, makes it suitable for rational design strategies aimed at developing covalent inhibitors that target specific cysteine residues in proteins. nih.govnih.govresearchgate.netresearchgate.net Molecular modeling has been used in conjunction with synthesis and biological evaluation to understand the mechanism of inhibition and predict binding modes of this compound-containing compounds. nih.govresearchgate.net
For example, molecular docking studies have been performed to position compounds, including those with structural features found in this compound derivatives, into the active sites of enzymes like EGFR to determine probable binding models. researchgate.net These computational studies complement experimental SAR data by providing a molecular-level understanding of the observed biological effects. mdpi.com
Optimization of Bioactivity through Functional Group Variation
Varying functional groups attached to the core this compound structure or within the larger molecular scaffold containing the this compound moiety is a common strategy in SAR studies to optimize bioactivity. The nature and position of substituents can significantly influence a compound's interaction with its target, as well as its pharmacokinetic properties. nih.govstereoelectronics.org
In the context of this compound as a Michael acceptor, modifying the group attached to the amide nitrogen or substituents on aromatic or alicyclic rings incorporated into the structure can impact reactivity, solubility, and binding affinity. nih.govnih.gov For instance, attaching a basic functional group onto a Michael acceptor has been shown to increase reactivity due to intramolecular catalysis and improve water solubility, leading to enhanced biological properties. nih.gov
The tolerability of different linker compositions and conformations containing the this compound warhead suggests that variations in these functional groups can be made while retaining activity, at least for certain targets like PI5P4Kα. nih.gov However, the sensitivity of other targets, such as PI5P4Kβ, to these modifications indicates that the optimal functional group variation is target-dependent. nih.gov
The this compound functional group itself, as an α,β-unsaturated amide, possesses specific electronic and steric features that contribute to its reactivity as a Michael acceptor and its ability to engage in hydrogen bonding interactions. vulcanchem.comstereoelectronics.org Modifications or bioisosteric replacements of the amide group or the double bond could drastically alter the compound's properties and biological activity. nih.gov
While detailed data tables on specific functional group variations of this compound and their precise impact on bioactivity were not extensively available in the search results, the principles of functional group modification are fundamental to the SAR studies observed, particularly in the context of developing targeted inhibitors where the this compound acts as a reactive warhead. nih.govnih.govresearchgate.net The design and synthesis of derivatives with varied substituents are inherent to the process of optimizing potency and selectivity. mdpi.commdpi.com
Advanced Spectroscopic and Analytical Techniques for Crotonamide Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Isomeric Analysis
NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution and the solid state. For crotonamide, NMR is particularly valuable for analyzing its conformational preferences and identifying and quantifying its isomers, especially the Z/E isomers arising from the double bond.
Elucidation of Z/E Isomerism and Tautomerism
This compound (trans-2-Butenamide) exists primarily as the (E)-isomer due to the relative positions of the methyl group and the amide group across the carbon-carbon double bond ontosight.ai. However, depending on the specific this compound derivative and the solvent, mixtures of Z and E isomers can exist in solution oup.com. NMR spectroscopy, particularly ¹H and ¹³C NMR, is highly effective in distinguishing between these isomers.
The chemical shifts and coupling constants of the vinylic protons (those directly attached to the double bond) are key indicators of Z/E isomerism. Typically, the coupling constant between vinylic protons in an E isomer is larger than that in a Z isomer wpmucdn.com. Analysis of the splitting patterns and integration of these signals in the ¹H NMR spectrum allows for the identification and determination of the ratio of Z and E isomers in a sample wpmucdn.com.
While the primary focus for simple this compound is Z/E isomerism of the alkene, some this compound derivatives, particularly those with additional functional groups, might exhibit tautomerism, such as enamine-imine tautomerism oup.com. NMR spectroscopy can be used to study such equilibria by observing changes in chemical shifts and signal intensities corresponding to the different tautomeric forms researchgate.net. The position of the tautomeric equilibrium can be influenced by factors like solvent polarity oup.comresearchgate.net.
Stereochemical Assignment using Advanced NMR
Beyond simple Z/E assignment, advanced NMR techniques are employed for more detailed stereochemical analysis of this compound derivatives, especially those with chiral centers or more complex structures.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning resonances and establishing connectivity within the molecule core.ac.ukuci.edu. These experiments help to correlate protons with other protons (COSY, TOCSY) and protons with carbons (HSQC, HMBC), providing a comprehensive map of the molecular structure.
Stereochemical assignments, particularly for chiral centers or the relative configuration of substituents, can be made using techniques like NOE (Nuclear Overhauser Effect) experiments (NOE difference, NOESY, ROESY) core.ac.uksrce.hr. The NOE arises from through-space dipole-dipole interactions between nuclei and its intensity is inversely proportional to the sixth power of the distance between them. By observing NOEs between specific protons, researchers can deduce their spatial proximity and thus determine relative stereochemistry core.ac.uksrce.hr. Coupling constants, especially vicinal coupling constants (³J), also provide information about the dihedral angles between coupled nuclei, which can be used to infer conformation and stereochemistry core.ac.uk.
NMR databases and empirical procedures comparing observed chemical shifts with those of configurationally known stereomodels can also aid in stereochemical assignment core.ac.uk.
X-ray Crystallography for Solid-State Structural Elucidation and Complex Formation
X-ray crystallography is the premier technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids wikipedia.orglibretexts.org. While NMR provides information about molecules in solution or solid state, X-ray crystallography offers a definitive picture of the molecule's conformation, bond lengths, bond angles, and packing in the crystal lattice wikipedia.orgnih.gov.
For this compound, obtaining high-quality single crystals is the crucial first step for single-crystal X-ray diffraction wikipedia.org. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is recorded wikipedia.org. This pattern is unique to the crystal structure and is used to calculate an electron density map, from which the positions of the atoms are determined wikipedia.orgnih.gov.
X-ray crystallography can definitively confirm the E or Z configuration of this compound in the solid state. It provides precise bond lengths and angles around the double bond and the amide group, revealing the preferred conformation in the crystalline environment.
Furthermore, X-ray crystallography is essential for studying the formation and structure of complexes involving this compound, such as co-crystals or metal complexes. By analyzing the diffraction pattern of the complex crystal, the arrangement of this compound molecules relative to other components (e.g., metal ions, other organic molecules) and the nature of the interactions between them (e.g., hydrogen bonding, coordination) can be determined scirp.orgrsc.org. This provides valuable insights into intermolecular forces and supramolecular assemblies involving this compound.
Spectroscopic Methods in Reaction Monitoring and Purity Assessment
Spectroscopic methods are widely used for monitoring chemical reactions involving this compound and assessing the purity of synthesized or isolated this compound. These techniques offer rapid, often non-destructive, analysis and can be applied in situ or at-line during a reaction spectroscopyonline.comosf.io.
NMR spectroscopy, particularly ¹H NMR, is frequently used to monitor the progress of reactions where this compound is a reactant or product. By tracking the disappearance of signals corresponding to starting materials and the appearance and growth of signals for the product (this compound), the conversion and reaction kinetics can be assessed osf.io. Quantitative NMR (qNMR) can be employed to determine the concentration of reactants and products without the need for external calibration standards in some cases osf.io.
Infrared (IR) spectroscopy is another valuable tool for reaction monitoring and purity assessment. IR spectroscopy provides a fingerprint of the functional groups present in a molecule mdpi.com. Changes in the IR spectrum, such as the appearance or disappearance of characteristic absorption bands (e.g., C=O stretch of the amide, C=C stretch of the alkene, N-H stretch), can indicate the progress of a reaction mdpi.comnih.gov. IR can also be used to identify impurities by comparing the spectrum of a sample to that of pure this compound mdpi.comlabmanager.com.
UV-Vis spectroscopy can be used if this compound or related compounds involved in the reaction have chromophores that absorb in the UV-Vis region labmanager.com. Changes in absorbance at specific wavelengths can be monitored to follow the reaction progress or quantify the concentration of UV-Vis active species labmanager.com.
Spectroscopic methods are also crucial for assessing the purity of this compound. NMR can identify and quantify impurities by the presence of additional signals in the spectrum labmanager.com. The integral of impurity signals relative to the this compound signals provides an estimate of the impurity level wpmucdn.com. Techniques like IR and UV-Vis can complement NMR by detecting impurities that may not be readily visible in the NMR spectrum mdpi.comlabmanager.com. The combination of different spectroscopic methods provides a comprehensive approach to confirming the identity and assessing the purity of this compound in research.
Emerging Research Avenues and Translational Outlook for Crotonamide
Novel Therapeutic Applications and Disease Targets
Emerging research highlights the potential of crotonamide derivatives in addressing various diseases, particularly infectious diseases and potentially other conditions where specific protein modulation is beneficial.
One significant area of investigation involves the antituberculosis activity of (E)-4-oxo-crotonamide derivatives. Studies have explored the design and synthesis of these compounds as potential agents against Mycobacterium tuberculosis (MTB), including drug-resistant strains. Research indicates that certain (E)-4-oxo-crotonamide derivatives exhibit promising in vitro activity against MTB. For instance, one study reported derivatives with minimum inhibitory concentrations (MIC) ranging from 0.125 to 4 µg/mL against MTB H37Rv. Notably, compound IIIa16 showed potent activity with an MIC of 0.125 µg/mL against MTB and MICs in the range of 0.05 to 0.48 µg/mL against drug-resistant clinical MTB isolates. This research suggests that the α,β-unsaturated ketone scaffold and the trans- configuration are important for activity, potentially as inhibitors of protein kinase B (PknB), a crucial enzyme for mycobacterial growth. researchgate.net
PknB, along with PknA and PknG, are validated targets for anti-TB drug development, essential for mycobacterial growth, division, metabolism, and survival within host cells. mdpi.com Targeting these kinases represents a novel therapeutic strategy to combat drug-resistant TB. researchgate.netmdpi.com
While the direct therapeutic applications of this compound itself are still under investigation, the promising activity of its derivatives, particularly in the context of tuberculosis, underscores its potential as a lead structure for the development of novel therapeutic agents.
Green Chemistry Principles in this compound Synthesis and Application
The application of green chemistry principles to the synthesis and application of chemical compounds, including those related to this compound, is a growing area of focus aimed at minimizing environmental impact and promoting sustainability. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org
For compounds like this compound, which can be synthesized from crotonic acid (a naturally occurring fatty acid derivative), there is potential to explore greener synthesis routes. ontosight.ai Traditional chemical synthesis often involves the use of hazardous solvents and reagents, generating significant waste. acs.orgnih.gov Applying green chemistry principles could involve developing synthetic methods that utilize renewable resources, less toxic solvents (such as water or bio-based solvents), and more energy-efficient processes. nih.govacs.org Catalytic methods, particularly those employing selective and recyclable catalysts, are also a key aspect of green chemistry that could be applied to this compound synthesis to minimize waste. acs.org
While specific detailed research on the green synthesis of this compound itself was not extensively found, the broader trend in the chemical industry, including the pharmaceutical sector, is towards adopting greener practices to reduce the environmental footprint of chemical manufacturing. acs.orgacs.org The market for crotonic acid, a precursor to this compound, is already seeing a shift towards clean production and the use of biological raw materials. futuremarketinsights.com This indicates a growing industry interest in sustainable approaches that could extend to this compound production.
Challenges and Opportunities in this compound-Based Drug Discovery
The development of this compound-based drugs presents both challenges and opportunities. One significant opportunity lies in the potential to develop novel agents targeting previously undruggable or challenging targets, such as specific bacterial kinases like PknB in tuberculosis. researchgate.netmdpi.comdrug-dev.com The structural versatility of the this compound scaffold allows for chemical modifications to optimize activity, selectivity, and pharmacokinetic properties.
However, several challenges are inherent in the drug discovery process. Identifying lead compounds with sufficient potency and selectivity is a primary challenge. drug-dev.com Ensuring favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion, is also crucial for successful drug development. acs.org Furthermore, understanding the full safety and toxicity profile of this compound derivatives requires extensive research. ontosight.ai
From a broader drug discovery perspective, challenges include the need for robust data management and integration of diverse data types, such as biological activity, proteomic, and pharmacodynamic data, to inform decision-making. cas.org Adapting to rising costs and stringent regulatory demands also presents hurdles. cas.org
Despite these challenges, opportunities exist in leveraging advanced techniques such as machine learning and computational chemistry to predict activity, optimize structures, and identify potential targets. mdpi.com Collaborative efforts between academic research and the pharmaceutical industry can also help accelerate the discovery and development process. drug-dev.com The potential for this compound derivatives to act as targeted covalent inhibitors by leveraging specific cysteine residues in target proteins represents another opportunity for developing highly selective therapeutics. acs.org
Interdisciplinary Approaches in this compound Research (e.g., chemical biology, materials science implications)
Research involving this compound is increasingly benefiting from interdisciplinary approaches, particularly at the interface of chemistry with biology and materials science.
Chemical Biology: Chemical biology plays a crucial role in understanding the interactions of this compound derivatives with biological systems at a molecular level. scilifelab.sepressbooks.pub By using chemical tools and techniques, researchers can probe the mechanisms of action of these compounds, identify their specific protein targets (like PknB in MTB), and elucidate the biological pathways they affect. scilifelab.sekyoto-u.ac.jp This interdisciplinary field enables the design of molecules to modulate biological processes and lays the foundation for developing therapeutic agents. scilifelab.se Techniques such as high-throughput screening and molecular modeling, common in chemical biology, are valuable in identifying and optimizing this compound-based lead compounds. scilifelab.sepressbooks.pub
Materials Science Implications: While direct applications of this compound in materials science were not extensively highlighted in the search results, crotonic acid, its precursor, is widely used in polymers, adhesives, paints, and coatings due to its excellent adhesion and flexibility properties. futuremarketinsights.com The amide functionality in this compound could potentially offer different properties or reactivities compared to the carboxylic acid group in crotonic acid, suggesting potential, albeit currently less explored, applications in polymer modification or the development of new materials with specific properties. The broader field of green chemistry in materials synthesis, including the use of bio-based materials and cleaner processes, could also open avenues for incorporating this compound or its derivatives into sustainable materials. nih.govmdpi.com For example, the development of biodegradable polymers or coatings could potentially utilize this compound-based monomers or additives, aligning with the principles of sustainable chemistry.
Q & A
Basic Research Questions
Q. What experimental protocols are critical for synthesizing Crotonamide with high purity and yield?
- Methodological Answer : Optimize synthesis by controlling reaction parameters (temperature, solvent polarity, catalyst ratio) and employ purification techniques like recrystallization or column chromatography. Use NMR and HPLC to verify purity (>95%) and confirm structural integrity via FT-IR spectroscopy. Document deviations from established protocols (e.g., solvent-free conditions) to assess reproducibility .
Q. How should researchers select characterization techniques to validate this compound’s structural and functional properties?
- Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, FT-IR) and chromatographic (HPLC, GC-MS) methods for structural confirmation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For functional groups, use reactivity assays (e.g., nucleophilic substitution tests). Cross-reference data with computational predictions (e.g., DFT calculations for spectral matching) .
Q. What are the best practices for designing initial studies on this compound’s reactivity in aqueous vs. non-polar environments?
- Methodological Answer : Conduct kinetic studies under controlled pH and solvent conditions. Use UV-Vis spectroscopy to monitor reaction progress and compare rate constants. Include control experiments (e.g., inert atmosphere for oxidation-prone reactions). Validate results with triplicate trials and statistical analysis (e.g., ANOVA for variance) .
Advanced Research Questions
Q. How can mechanistic studies resolve ambiguities in this compound’s catalytic or inhibitory roles in organic reactions?
- Methodological Answer : Employ isotopic labeling (e.g., ²H or ¹⁸O) to track reaction pathways. Use stopped-flow techniques for rapid kinetic analysis and identify intermediates via ESI-MS. Compare experimental data with computational models (e.g., transition state simulations using Gaussian). Address contradictions by replicating studies under varying conditions (e.g., solvent polarity, temperature gradients) .
Q. What computational strategies are effective in modeling this compound’s interactions with biological targets or synthetic polymers?
- Methodological Answer : Apply molecular docking (AutoDock, GROMACS) to predict binding affinities with proteins or DNA. For polymer interactions, use MD simulations to analyze conformational stability. Validate predictions with experimental assays (e.g., SPR for binding kinetics). Cross-check force field parameters against empirical data to minimize model bias .
Q. How should researchers address conflicting data on this compound’s stability under photolytic vs. thermal conditions?
- Methodological Answer : Perform systematic reviews (PRISMA guidelines) to identify methodological disparities. Replicate conflicting studies with standardized protocols (e.g., ISO-certified light sources for photolysis). Use multivariate analysis to isolate variables (e.g., wavelength, irradiance). Publish negative results to clarify reproducibility limits .
Methodological Frameworks
- Experimental Design : Follow IUPAC guidelines for chemical synthesis and characterization. Use factorial design (e.g., Box-Behnken) to optimize reaction parameters .
- Data Validation : Apply Chebyshev’s inequality for outlier detection in spectral data. Use QSAR models to correlate structural features with reactivity trends .
- Literature Integration : Conduct citation chaining (backward/forward searches) to contextualize findings within existing studies. Use tools like SciFinder to map patent vs. academic literature gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
